

Structural elucidation of Aggreceride A using NMR and mass spectrometry

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Structural Elucidation of Aggreceride A: A Technical Overview

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the structural elucidation of **Aggreceride A**, a known inhibitor of platelet aggregation. The document is intended for researchers, scientists, and drug development professionals, detailing the key analytical techniques and data used to determine its chemical structure.

Aggreceride A, a metabolite isolated from the actinomycete strain OM-3209, has been identified as [(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate. Its molecular formula is C18H36O4, with a molecular weight of 316 g/mol .[1] This guide will delve into the methodologies and data integral to confirming this structure, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical and Biological Properties

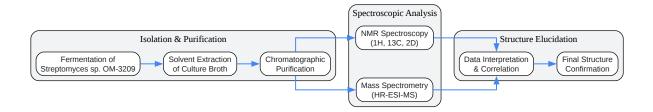
- Appearance: White powder[1]
- Solubility: Soluble in acetone, methanol, and chloroform; Insoluble in water[1]
- Biological Activity: Aggreceride A demonstrates inhibitory activity against platelet aggregation induced by various agents, including thrombin, ADP, arachidonic acid, and



platelet-activating factor (PAF).[1]

Structural Determination Methodology

The structural elucidation of **Aggreceride A** relies on a combination of advanced spectroscopic techniques. The general workflow for such a process is outlined below.



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Figure 1. Generalized experimental workflow for the isolation and structural elucidation of **Aggreceride A**.

Mass Spectrometry Analysis

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is crucial for determining the elemental composition of a molecule. For **Aggreceride A**, this technique would be used to confirm its molecular formula of C18H36O4.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI)
Mass Analyzer	Time-of-Flight (TOF) or Orbitrap
Expected m/z	[M+H]+, [M+Na]+



Note: Specific quantitative data for **Aggreceride A** is not publicly available in the searched resources. The table represents the expected parameters for this type of analysis.

NMR Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity and stereochemistry of a molecule. A suite of 1D and 2D NMR experiments are employed to piece together the structure of **Aggreceride A**.

1D NMR: ¹H and ¹³C

- ¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms. Key signals would include those for the methyl groups, the long aliphatic chain, and the protons of the dihydroxypropyl moiety.
- 13C NMR: Reveals the number of unique carbon environments and their chemical nature (e.g., carbonyl, aliphatic, oxygenated).

Table 1: Predicted ¹H NMR Data for Aggreceride A

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Data not available in searched resources			

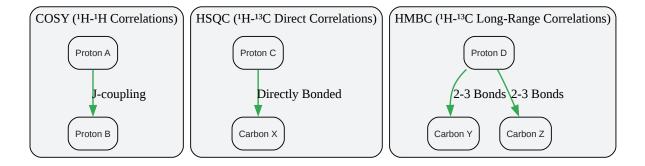
Table 2: Predicted ¹³C NMR Data for **Aggreceride A**

Position	Chemical Shift (δ, ppm)
Data not available in searched resources	

2D NMR: COSY, HSQC, and HMBC

These experiments are essential for establishing the connectivity within the molecule.





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Figure 2. Logical relationships of key 2D NMR experiments for structural elucidation.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically
 on adjacent carbons. This helps to map out the spin systems within the aliphatic chain and
 the glycerol moiety.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal to the carbon it is directly attached to, providing a direct link between the ¹H and ¹³C spectra.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting the different spin systems, for example, linking the fatty acid chain to the glycerol backbone through the ester linkage.

Experimental ProtocolsIsolation of Aggreceride A

A general protocol for the isolation of secondary metabolites from Streptomyces involves the following steps:

 Fermentation: Culturing the Streptomyces sp. OM-3209 in a suitable liquid medium to promote the production of secondary metabolites.



- Extraction: The culture broth is typically extracted with an organic solvent such as ethyl acetate to partition the desired compounds from the aqueous medium.
- Chromatography: The crude extract is then subjected to various chromatographic techniques (e.g., silica gel column chromatography, HPLC) to purify Aggreceride A from other metabolites.

NMR Sample Preparation and Analysis

- Sample Preparation: A purified sample of Aggreceride A is dissolved in a deuterated solvent (e.g., CDCl₃).
- Data Acquisition: A suite of NMR experiments (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer.

Mass Spectrometry Analysis

- Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol).
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with liquid chromatography. High-resolution mass spectra are acquired in positive ion mode to observe protonated ([M+H]+) and sodiated ([M+Na]+) adducts.

Conclusion

The structural elucidation of **Aggreceride A** is a systematic process that relies on the synergistic use of mass spectrometry and a variety of NMR spectroscopic techniques. While the definitive structure has been reported, detailed public access to the raw spectral data remains limited. This guide provides a framework for understanding the methodologies that would be employed in such a structural determination. Further investigation into the primary literature from the initial discovery and total synthesis is recommended for a more in-depth analysis of the spectral data.

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References

- 1. Mass Spectrometric Analysis of Long-Chain Lipids PMC [pmc.ncbi.nlm.nih.gov]
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